Architectural Precision in Drug Discovery: The 9-Benzyl-3,9-diazabicyclo[4.2.1]nonane Scaffold
Architectural Precision in Drug Discovery: The 9-Benzyl-3,9-diazabicyclo[4.2.1]nonane Scaffold
Executive Summary
In the realm of medicinal chemistry, the transition from flat aromatic systems to three-dimensional, sp3-rich scaffolds is a defining trend in modern drug design.[1] The 9-benzyl-3,9-diazabicyclo[4.2.1]nonane core represents a "privileged scaffold"—a rigid, bicyclic diamine capable of projecting substituents into specific vectors that planar molecules cannot access.
This technical guide dissects the structural utility, synthetic accessibility, and pharmacological potential of this scaffold. It is designed for researchers seeking to exploit conformational rigidity to enhance selectivity in GPCR and transporter-targeted ligands.
Part 1: Structural Identity & Chemical Architecture
The 3,9-diazabicyclo[4.2.1]nonane system is a bridged bicycle. Unlike the more common [3.3.1] (bispidine) or [2.2.1] systems, the [4.2.1] framework contains a seven-membered ring bridged by a single nitrogen atom.
Chemical Identifiers
| Parameter | Value |
| IUPAC Name | 9-benzyl-3,9-diazabicyclo[4.2.1]nonane |
| Common Name | |
| CAS Registry | 108437-46-3 |
| Molecular Formula | C₁₄H₂₀N₂ |
| Exact Mass | 216.1626 Da |
| Canonical SMILES | C1CC2CNCCC1N2CC3=CC=CC=C3 |
| Isomeric SMILES | C1=CC=C(C=C1)CN2C3CCNCC2CC3 |
Conformational Analysis
The molecule features two nitrogen atoms in distinct environments:[2]
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N9 (Bridgehead): Located in the one-atom bridge. In this specific derivative, it is protected by a benzyl group.[3] This nitrogen is sterically crowded and conformationally constrained.
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N3 (Secondary): Located in the four-atom bridge (part of the seven-membered ring). This amine is highly accessible for functionalization (acylation, alkylation, arylation), making it the primary vector for library generation.
The seven-membered ring typically adopts a twisted boat-chair conformation, providing a unique spatial arrangement that differentiates it from the chair-chair conformation of tropane alkaloids.
Part 2: Synthetic Protocols & Methodology
The synthesis of 3,9-diazabicyclo[4.2.1]nonanes is non-trivial due to the thermodynamic favorability of smaller rings. The most robust, field-proven route involves the ring expansion of tropinone derivatives via the Schmidt reaction or Beckmann rearrangement.
Core Synthesis: The Schmidt Rearrangement Route
This protocol relies on the insertion of a nitrogen atom into the ketone bridge of a bicyclo[3.2.1] precursor.
Precursor Preparation
Start with N-benzyl-8-azabicyclo[3.2.1]octan-3-one (N-benzylnortropinone). If not commercially available, this is synthesized via a Robinson double Mannich condensation using succinaldehyde, acetonedicarboxylic acid, and benzylamine.
Step-by-Step Protocol
1. Schmidt Rearrangement (Ring Expansion)
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Reagents: Sodium Azide (NaN₃), Polyphosphoric Acid (PPA) or Methanesulfonic acid (MsOH).
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Mechanism: The acid-catalyzed addition of hydrazoic acid to the ketone generates an azidohydrin intermediate, which undergoes alkyl migration (ring expansion) with the expulsion of N₂.
-
Procedure:
-
Dissolve N-benzylnortropinone (1.0 eq) in Methanesulfonic acid (10 vol) at 0°C.
-
Add NaN₃ (1.5 eq) portion-wise over 30 minutes. Caution: HN₃ evolution; use efficient fume hood.
-
Allow to warm to room temperature and stir for 12–16 hours.
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Quench: Pour onto crushed ice and basify to pH 10 with NaOH.
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Isolation: Extract with CHCl₃. The product is the lactam: 9-benzyl-3,9-diazabicyclo[4.2.1]nonan-4-one .
-
2. Lactam Reduction
-
Reagents: Lithium Aluminum Hydride (LiAlH₄), THF.
-
Procedure:
-
Suspend LiAlH₄ (3.0 eq) in anhydrous THF under Argon.
-
Add the lactam intermediate (dissolved in THF) dropwise at 0°C.
-
Reflux for 6–12 hours.
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Workup: Fieser workup (Water, 15% NaOH, Water). Filter precipitate.
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Purification: Distillation or column chromatography (DCM/MeOH/NH₃).
-
Visualization: Synthetic Pathway
The following diagram illustrates the structural evolution from the tropane core to the target diazabicycle.
Caption: Figure 1. Ring expansion strategy converting the [3.2.1] tropane skeleton into the [4.2.1] diazabicyclic system via nitrogen insertion.
Part 3: Medicinal Chemistry Utility[1][8][12]
The 9-benzyl-3,9-diazabicyclo[4.2.1]nonane scaffold serves as a versatile template in neuropharmacology. Its utility stems from its ability to mimic the spatial arrangement of bioactive conformations of endogenous neurotransmitters while restricting metabolic liability.
Key Therapeutic Areas[13]
-
Opioid Receptor Modulation (Delta Agonists): Derivatives of this scaffold have shown high affinity for the
-opioid receptor. The rigid distance between the two nitrogens (approx. 5.5–6.0 Å) mimics the pharmacophore of enkephalins, potentially offering analgesia with reduced risk of respiratory depression compared to -agonists. -
Monoamine Transporter Inhibitors: Similar to tropane alkaloids (cocaine analogs), the [4.2.1] system can inhibit dopamine (DAT) and serotonin (SERT) transporters. The N-benzyl group occupies the hydrophobic pocket typically accessed by the phenyl group of cocaine, while the N3 nitrogen interacts with the aspartate residue in the transporter binding site.
-
Nicotinic Acetylcholine Receptors (nAChR): While the [3.3.1] bispidine system is more famous (cytisine), the [4.2.1] system provides an alternative vector for substituent placement, useful for tuning selectivity between
and subtypes.
Pharmacophore Mapping
The diagram below conceptualizes how this scaffold interacts with a generic GPCR/Transporter binding site.
Caption: Figure 2. Pharmacophore mapping showing the dual-vector capability of the scaffold. N9 targets hydrophobic regions, while N3 anchors the molecule via ionic interactions.
Part 4: Physicochemical Profile
For drug development professionals, understanding the "drug-likeness" of the core is essential before library synthesis.
| Property | Value | Interpretation |
| LogP (Predicted) | ~2.1 | Optimal for BBB penetration (CNS active). |
| pKa (N3) | ~10.5 | Highly basic; exists as cation at physiological pH. |
| pKa (N9) | ~6.5 - 7.5 | Lower basicity due to bridgehead strain/inductive effects. |
| TPSA | ~6.5 Ų | Very low polar surface area, facilitating membrane permeability. |
| Rotatable Bonds | 2 | High rigidity (Benzyl bond + N-C bonds). |
References
-
Michaels, R. J., & Zaugg, H. E. (1960). Synthesis of 9-Methyl-3,9-diazabicyclo[4.2.1]nonane.[4] The Journal of Organic Chemistry, 25(4), 637–638.
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Zhang, X., Legris, M., Muthengi, A., & Zhang, W. (2017). [3+2] Cycloaddition-based one-pot synthesis of 3,9-diazabicyclo[4.2.1]nonane-containing scaffold.[5] Chemistry of Heterocyclic Compounds, 53, 468–473.[5]
-
Kozlecki, T., et al. (2023). Development of a Crystallization-Induced Diastereomer Transformation of Oxime Isomers for the Asymmetric Synthesis of (1S,6R)-3,9-Diazabicyclo[4.2.1]nonane.[6] The Journal of Organic Chemistry, 88(17). [6]
-
PubChem Compound Summary. (n.d.). 9-benzyl-3,9-diazabicyclo[4.2.1]nonane.[7][3][8][2][9] National Center for Biotechnology Information.
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